molecular formula C17H25BrN2O5 B4144317 1-[3-(4-Bromophenoxy)propyl]-4-ethylpiperazine;oxalic acid

1-[3-(4-Bromophenoxy)propyl]-4-ethylpiperazine;oxalic acid

Cat. No.: B4144317
M. Wt: 417.3 g/mol
InChI Key: FLESMSWIGLFOIY-UHFFFAOYSA-N
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Description

1-[3-(4-Bromophenoxy)propyl]-4-ethylpiperazine oxalate is a chemical compound with the molecular formula C15H23BrN2O. It is a derivative of piperazine, a common scaffold in medicinal chemistry, and contains a bromophenoxy group, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Bromophenoxy)propyl]-4-ethylpiperazine;oxalic acid typically involves the following steps:

    Preparation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.

    Formation of 4-bromophenoxypropyl bromide: The 4-bromophenol is reacted with 1,3-dibromopropane under basic conditions to form 4-bromophenoxypropyl bromide.

    N-alkylation of piperazine: The 4-bromophenoxypropyl bromide is then reacted with 4-ethylpiperazine in the presence of a base to form 1-[3-(4-bromophenoxy)propyl]-4-ethylpiperazine.

    Formation of oxalate salt: The final step involves the reaction of 1-[3-(4-bromophenoxy)propyl]-4-ethylpiperazine with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automated systems for monitoring and controlling reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Bromophenoxy)propyl]-4-ethylpiperazine oxalate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom in the bromophenoxy group can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring.

    Hydrolysis: The oxalate salt can be hydrolyzed to release the free base and oxalic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as azides, nitriles, or thiols.

    Oxidation: Products may include N-oxides or other oxidized derivatives.

    Reduction: Reduced forms of the piperazine ring or the bromophenoxy group.

Scientific Research Applications

1-[3-(4-Bromophenoxy)propyl]-4-ethylpiperazine oxalate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting the central nervous system.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-[3-(4-Bromophenoxy)propyl]-4-ethylpiperazine;oxalic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenoxy group can enhance binding affinity and selectivity, while the piperazine ring can modulate the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(3-Bromophenoxy)propyl]-4-ethylpiperazine: Similar structure but with the bromine atom in a different position on the phenoxy group.

    1-[3-(4-Chlorophenoxy)propyl]-4-ethylpiperazine: Contains a chlorine atom instead of bromine.

    1-[3-(4-Fluorophenoxy)propyl]-4-ethylpiperazine: Contains a fluorine atom instead of bromine.

Uniqueness

1-[3-(4-Bromophenoxy)propyl]-4-ethylpiperazine oxalate is unique due to the presence of the bromophenoxy group, which can impart distinct chemical and biological properties compared to its analogs. The position of the bromine atom and the presence of the oxalate salt can also influence its reactivity and interactions with molecular targets.

Properties

IUPAC Name

1-[3-(4-bromophenoxy)propyl]-4-ethylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN2O.C2H2O4/c1-2-17-9-11-18(12-10-17)8-3-13-19-15-6-4-14(16)5-7-15;3-1(4)2(5)6/h4-7H,2-3,8-13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLESMSWIGLFOIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCOC2=CC=C(C=C2)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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